N-benzyl-6-chloropyridin-2-amine
Overview
Description
“N-benzyl-6-chloropyridin-2-amine” is a chemical compound with the molecular formula C12H11ClN2 . It is used in various fields of chemistry due to its unique structure and properties .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in several studies . For instance, one study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as UV/Vis, FT-IR, NMR spectroscopy, HRMS, and X-ray diffraction .Physical and Chemical Properties Analysis
“this compound” has several physical and chemical properties that have been documented. It has a molecular weight of 218.682 Da . More detailed information about its physical and chemical properties can be found in databases like PubChem and ChemSpider .Scientific Research Applications
Intramolecular Hydrogen Bonding and Tautomerism
N-benzyl-6-chloropyridin-2-amine derivatives have been studied for their intramolecular hydrogen bonding and tautomerism. These compounds demonstrate tautomeric equilibrium in different solvents, which is crucial for understanding their chemical behavior and reactivity. Such studies are fundamental for the development of new pharmaceuticals and materials (Nazır et al., 2000).
Corrosion Inhibition
Research has also explored the corrosion inhibition properties of N-benzylidene derivatives, including those related to this compound, for protecting metals like mild steel in corrosive environments. These studies are significant for industries where metal preservation is critical, such as in construction and maritime operations (Ashassi-Sorkhabi et al., 2005).
Catalysis and Functionalization
The molecule has implications in catalysis, particularly in the context of C–H amination, which is a powerful tool for the functionalization of bioactive molecules and natural products. This process allows for the direct installation of nitrogen into complex molecules, altering their chemical and biological properties, which is highly beneficial for pharmaceutical synthesis and materials science (Clark et al., 2018).
Electrochemical Applications
Electrochemical C-H amination via Zincke intermediates represents another application area, showcasing the versatility of this compound in synthetic chemistry. Such processes are vital for the development of novel organic compounds with potential applications in various industries, from pharmaceuticals to advanced materials (Waldvogel et al., 2015).
Properties
IUPAC Name |
N-benzyl-6-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKWMBWOVZIHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368545 | |
Record name | N-benzyl-6-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29449-76-1 | |
Record name | N-benzyl-6-chloropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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